molecular formula C12H20N4OS B6426692 3-tert-butyl-1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 2034373-99-2

3-tert-butyl-1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea

Cat. No. B6426692
CAS RN: 2034373-99-2
M. Wt: 268.38 g/mol
InChI Key: RFPGOZWQEDYCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a tert-butyl group, a thiazole ring, a pyrrolidine ring, and a urea linkage . These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the steric effects of the tert-butyl group and the electronic effects of the thiazole and pyrrolidine rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole and pyrrolidine rings, as well as the urea linkage. The tert-butyl group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make the compound more hydrophobic, while the thiazole and pyrrolidine rings could contribute to its chemical reactivity .

properties

IUPAC Name

1-tert-butyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-12(2,3)15-10(17)14-9-4-6-16(8-9)11-13-5-7-18-11/h5,7,9H,4,6,8H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGOZWQEDYCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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